Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPFZGSKLLCAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742890 | |

| Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-32-7 | |

| Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a substituted biaryl compound of significant interest to the fields of medicinal chemistry and materials science. Biaryl scaffolds are prevalent in numerous pharmacologically active molecules and functional materials, making a thorough understanding of their synthesis and properties essential for advanced research and development. This document details the physicochemical properties, a robust and logical synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, expected spectroscopic characteristics, and the potential applications of this specific building block. The content is structured to provide both foundational knowledge and practical insights for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7) is a complex organic molecule featuring a biphenyl core.[1][2] This core structure is decorated with substituents that are critically important in modulating its chemical and physical properties. The strategic placement of two fluorine atoms and a methoxy group makes this compound a valuable and versatile intermediate in the synthesis of more complex target molecules.

Fluorine substitution is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve binding affinity to target proteins by forming specific polar interactions, and modulate lipophilicity and pKa.[3] Similarly, the methoxy group can influence solubility and participate in hydrogen bonding as an acceptor. The biaryl structural motif itself provides a rigid, well-defined three-dimensional scaffold, enabling precise orientation of functional groups for interaction with biological targets.[4] This guide will deconstruct the molecule's properties and provide a framework for its practical application in a laboratory setting.

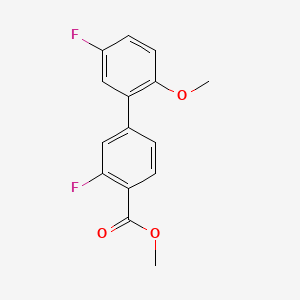

Diagram 1: Chemical Structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Caption: Chemical structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Physicochemical and Safety Data

A summary of key identifiers and properties is essential for laboratory use, including sourcing, safety compliance, and computational modeling.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1365272-32-7 | [1][2][5][6] |

| Molecular Formula | C₁₅H₁₂F₂O₃ | [1][2][5] |

| Molecular Weight | 278.26 g/mol | [1][2][5] |

| IUPAC Name | methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate | [1][6] |

| Canonical SMILES | COC(=O)C1=C(F)C=C(C=C1)C2=C(OC)C=C(F)C=C2 | [1][6] |

| LogP (calculated) | 3.75 | [1][6] |

| Purity (Typical) | ≥98% | [1][6] |

| Hydrogen Bond Acceptors | 3 |[1][6] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [6] |

| Pictogram | GHS07 (Harmful/Irritant) | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |

| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Synthesis and Mechanistic Insights

The construction of the C(sp²)-C(sp²) bond that forms the biaryl core of the title compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and relative stability of its boronic acid or ester reagents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central aryl-aryl bond. This leads to two key synthons: a substituted fluorobenzoate fragment and a substituted fluoroanisole fragment. For a Suzuki coupling, one fragment must be an aryl halide (or triflate) and the other must be an arylboronic acid (or ester). A plausible and efficient route involves the coupling of Methyl 4-bromo-2-fluorobenzoate (1) with (5-fluoro-2-methoxyphenyl)boronic acid (2) .

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol outlines a reliable method for the synthesis, predicated on established principles of Suzuki-Miyaura reactions.

Diagram 2: Suzuki-Miyaura Synthesis Workflow

Caption: Step-by-step workflow for the synthesis via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Solvent Addition & Degassing: Add a solvent mixture, for example, a 4:1:1 ratio of Toluene:Ethanol:Water. The aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle. Subject the mixture to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of catalyst and ligand is critical; phosphine-based ligands are common for their efficacy in promoting the necessary oxidative addition and reductive elimination steps.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). The washes remove the inorganic base and salts.

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is an essential skill for verifying the identity and purity of a synthesized compound.

Table 3: Predicted NMR and MS Data

| Technique | Feature | Predicted Chemical Shift / m/z | Rationale and Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | -OCH₃ (ester) | ~3.9 ppm | Singlet (s), 3H. Typical for methyl esters. |

| -OCH₃ (ether) | ~3.8 ppm | Singlet (s), 3H. Typical for aryl methyl ethers. | |

| Ar-H | 6.8 - 8.0 ppm | Complex multiplets (m), 6H total. The protons will exhibit splitting from adjacent protons (³JHH) and through-space coupling to the fluorine atoms (³JHF, ⁴JHF). The proton ortho to the ester will likely be the most downfield. | |

| ¹³C NMR | C =O (ester) | ~164 ppm | Carbonyl carbon, may show a small coupling to the ortho fluorine (³JCF). |

| Ar-C -F | 155 - 165 ppm | Large doublet splitting (¹JCF ~240-250 Hz) is characteristic of a fluorine-bound aromatic carbon. | |

| Ar-C -O | ~150 ppm | Methoxy-bound aromatic carbon. | |

| Ar-C (unsubstituted) | 110 - 135 ppm | Aromatic carbons, will show smaller C-F couplings depending on their proximity to the fluorine atoms. | |

| -OC H₃ (ester & ether) | 52 - 56 ppm | Aliphatic carbons. | |

| ¹⁹F NMR | Ar-F | -110 to -125 ppm | Two distinct signals, each likely appearing as a multiplet due to H-F and F-F couplings. |

| Mass Spec (EI) | [M]⁺ | 278.07 m/z | Molecular ion peak corresponding to the exact mass of C₁₅H₁₂F₂O₃. |

| [M-31]⁺ | 247 m/z | Fragment corresponding to the loss of the methoxy group (·OCH₃) from the ester. |

| | [M-59]⁺ | 219 m/z | Fragment corresponding to the loss of the entire carbomethoxy group (·COOCH₃). |

Reactivity and Applications in Drug Discovery

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is not typically an end-product but rather a sophisticated molecular scaffold for building more complex, biologically active molecules.

-

Scaffold for Lead Generation: The biaryl core provides a rigid framework. The different substitution patterns on the two rings allow for the exploration of chemical space in two distinct vectors, which is a powerful strategy in lead optimization. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce diverse chemical groups.

-

Modulation of Pharmacokinetic Properties: The fluorine atoms are critical for drug design.[3] They can block sites of metabolism (e.g., para-hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable electrostatic interactions with protein targets.

-

Potential as an Intermediate for Diverse Targets: Biaryl ethers and related structures are found in compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-arthritic, and anti-cancer agents.[4][7][8] This building block is therefore suitable for inclusion in compound libraries aimed at screening for activity against various disease targets. The difluoro-methoxy substitution pattern, in particular, has been explored for its potential in developing potent and selective inhibitors.

Conclusion

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-understood palladium-catalyzed cross-coupling methodologies. The strategic incorporation of fluorine and methoxy substituents provides chemists with valuable tools to fine-tune the steric and electronic properties of target molecules, making this compound a valuable asset in the design and development of novel therapeutics and functional materials.

References

-

ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. Available from: [Link]

-

Saji, T., et al. (1993). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. Available from: [Link]

-

Wagner, B. D., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o368. Available from: [Link]

-

Knaus, E. E., et al. (2009). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed. Available from: [Link]

-

Purohit, A., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 587-598. Available from: [Link]

-

PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

LookChem. Methyl 2-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoate 1820614-91-2 wiki. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

- Google Patents. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.

-

Google Patents. United States Patent 3,700,719. Available from: [Link]

-

ChemWhat. Methyl 2-fluoro-4-(3-fluoro-5-Methoxyphenyl)benzoate CAS#: 1365272-01-0. Available from: [Link]

-

SpectraBase. Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - 13C NMR. Available from: [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate,(CAS# 1365272-32-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a multi-technique approach for the complete structural elucidation and conformational analysis of this biaryl compound. We will explore the synergistic application of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by the definitive three-dimensional analysis provided by single-crystal X-ray crystallography. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing a robust framework for the characterization of complex small molecules.

Introduction and Molecular Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a bifunctional aromatic compound featuring a biphenyl core structure, a common motif in pharmacologically active molecules.[1] Its precise molecular architecture, including the spatial arrangement of its substituents and the rotational conformation around the biaryl axis, is critical to its chemical reactivity and potential biological interactions.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate |

| CAS Number | 1365272-32-7[2][3][4][5] |

| Molecular Formula | C₁₅H₁₂F₂O₃[2][3][4] |

| Molecular Weight | 278.25 g/mol [2][3] |

| Canonical SMILES | COC(=O)C1=CC=C(C2=CC(F)=CC=C2OC)C=C1F[2] |

The molecule's structure is characterized by two phenyl rings linked by a C-C single bond. One ring is substituted with a methyl ester and a fluorine atom, while the second ring contains a methoxy group and another fluorine atom. Understanding the interplay of these functional groups is paramount. This guide presents a logical workflow for deducing this structure from first principles.

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[6][7] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild conditions, making it ideal for constructing complex biaryl systems.[8]

The likely synthetic precursors would be:

-

Aryl Halide: Methyl 4-bromo-2-fluorobenzoate

-

Arylboronic Acid: (5-fluoro-2-methoxyphenyl)boronic acid

The choice of a palladium catalyst and a suitable base is critical for activating the boronic acid to facilitate the transmetalation step.[9]

This synthetic context is crucial as it confirms the fundamental biaryl connectivity that spectroscopic methods will then refine.

Spectroscopic Characterization

Spectroscopy provides the primary evidence for the molecule's two-dimensional structure, including atom connectivity and the chemical environment of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Expert Insight: The presence of two different fluorine atoms and their coupling to both ¹H and ¹³C nuclei creates complex but highly diagnostic splitting patterns. Analyzing these J-couplings (J-HH, J-HF, J-CF) is key to unambiguously assigning every signal.

Table 2: Predicted ¹H and ¹⁹F NMR Data (in CDCl₃, 400 MHz)

| Atom(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |

|---|---|---|---|---|

| OCH₃ (ether) | ~3.8 | s | - | Singlet, typical for methoxy group protons. |

| OCH₃ (ester) | ~3.9 | s | - | Singlet, slightly downfield due to ester carbonyl. |

| Ar-H | 6.8 - 7.9 | m | J-HH, J-HF | Complex multiplet region due to multiple aromatic protons with both proton-proton and proton-fluorine couplings. Specific assignments require 2D NMR. |

| F (on benzoate) | ~ -110 | m | J-HF | Coupling to adjacent aromatic protons. |

| F (on phenyl) | ~ -115 | m | J-HF | Coupling to adjacent aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For an aromatic ester, a distinct pattern of three strong peaks, often called the "Rule of Three," is expected.[10][11]

Expert Insight: The conjugation of the ester's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester. This shift provides confirmatory evidence of the ester's attachment to the phenyl ring.

Table 3: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1730-1715 | C=O Stretch | Aromatic Ester[10] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1310-1250 | C-C-O Asymmetric Stretch | Aromatic Ester[10] |

| ~1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1130-1100 | O-C-C Symmetric Stretch | Aromatic Ester[10] |

| ~1200-1000 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.

-

Expected Molecular Ion ([M]⁺): For C₁₅H₁₂F₂O₃, the exact mass will be ~278.07. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

-

Key Fragmentation Patterns:

-

Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺

-

Loss of the methyl ester group (•COOCH₃): [M - 59]⁺

-

Cleavage at the ether bond.

-

Three-Dimensional Structure: Single-Crystal X-ray Crystallography

While spectroscopy defines connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in its solid state.[12][13][14] This technique is indispensable for understanding stereochemistry, conformation, and intermolecular interactions.[15]

Expert Insight: The most significant structural parameter to be determined by X-ray crystallography for this molecule is the dihedral angle between the two aromatic rings. This angle is a result of the steric hindrance between the ortho substituents (fluorine on one ring, methoxy on the other) and dictates the molecule's overall shape. A non-planar conformation is strongly expected.

The crystallographic data will yield precise bond lengths, bond angles, and information about how the molecules pack together in a crystal lattice, which can be influenced by weak hydrogen bonds or π-stacking interactions.

Experimental Protocols

The following methodologies represent standard, self-validating procedures for the characterization of the title compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[16]

-

¹H NMR Acquisition:

-

Utilize a 400 MHz (or higher) spectrometer.

-

Acquire data at 298 K using a standard 30-degree pulse angle.

-

Set the spectral width to cover -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds and accumulate 16 scans for a good signal-to-noise ratio.[16]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width from 0 to 200 ppm.

-

Employ a relaxation delay of 5 seconds and accumulate at least 1024 scans.[16]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Reference the spectrum relative to a known fluorine standard (e.g., CFCl₃).

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.

Protocol 3: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction (ideally >50 µm in all dimensions) by slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethyl acetate/hexane mixture).[17]

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

-

Use a modern diffractometer equipped with a Mo or Cu X-ray source.[12]

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or other algorithms to determine the initial atomic positions.

-

Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The final refined structure provides the definitive 3D molecular geometry.[14][15]

-

Conclusion

The comprehensive molecular structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is elucidated through a synergistic combination of synthetic reasoning, spectroscopic analysis, and crystallographic determination. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence and electronic environment of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Ultimately, single-crystal X-ray crystallography provides the unequivocal three-dimensional structure, revealing critical conformational details such as the biaryl dihedral angle. This integrated analytical approach represents a gold-standard workflow for the characterization of novel small molecules in a research and drug development setting.

References

-

Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Ahrens, J. F., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Retrieved from [Link]

-

Doucet, H. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

-

Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. (n.d.). ChemWhat. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

A Generalized Bifunctional Correlation for Diffusivities of H-Bonded Aromatic Compounds in Polar Organic Solvents. (2022). Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate,(CAS# 1365272-32-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. excillum.com [excillum.com]

- 14. rigaku.com [rigaku.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Abstract

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a novel biaryl compound with potential therapeutic applications. While direct studies on its mechanism of action are not yet available in published literature, its structural features suggest plausible interactions with key biological targets. This guide synthesizes information from related biaryl compounds to propose and detail two primary hypothetical mechanisms of action: the inhibition of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway and the inhibition of cyclooxygenase (COX) enzymes. For each proposed mechanism, we provide a detailed rationale, hypothetical binding models, and comprehensive, step-by-step experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel biaryl molecules.

Introduction and Compound Overview

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (Figure 1) is a small molecule characterized by a biaryl scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1][2] The molecule's chemical formula is C15H12F2O3, and its CAS number is 1365272-32-7.[3][4] The presence of two aromatic rings linked by a single bond provides a semi-rigid backbone that can be tailored to fit into specific protein binding pockets. The fluorine and methoxy substitutions can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Given the absence of direct experimental data on the biological activity of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, this guide will explore two well-established mechanisms of action for biaryl compounds:

-

Inhibition of the PD-1/PD-L1 Pathway: A cornerstone of modern cancer immunotherapy.

-

Inhibition of Cyclooxygenase (COX) Enzymes: A key target for anti-inflammatory therapies.

This document will delve into the scientific basis for each hypothesis and provide detailed experimental workflows to investigate these potential mechanisms.

Figure 1: Chemical structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Hypothesized Mechanism of Action 1: Inhibition of the PD-1/PD-L1 Pathway

Scientific Rationale

The interaction between PD-1 on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune destruction. Small molecules that inhibit the PD-1/PD-L1 interaction can restore T-cell-mediated anti-tumor immunity.[5][6] The biaryl scaffold is a common feature in many reported small-molecule PD-1/PD-L1 inhibitors.[1][7][8] These inhibitors typically function by inducing the dimerization of PD-L1, which prevents its binding to PD-1.[8]

The structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, with its two phenyl rings, is analogous to the core structures of known biaryl PD-1/PD-L1 inhibitors. The fluoro and methoxy groups could potentially form key interactions within the hydrophobic pocket of the PD-L1 dimer interface.

Caption: Proposed mechanism of PD-1/PD-L1 inhibition.

Experimental Validation Protocols

This biochemical assay directly measures the ability of the compound to disrupt the PD-1/PD-L1 interaction.

Protocol:

-

Reagents: Recombinant human PD-1-His tag, recombinant human PD-L1-Fc tag, anti-Fc antibody conjugated to a FRET donor (e.g., terbium cryptate), anti-His antibody conjugated to a FRET acceptor (e.g., d2).

-

Procedure:

-

Add 5 µL of the test compound at various concentrations to a 384-well plate.

-

Add 5 µL of a pre-mixed solution of PD-1-His and PD-L1-Fc to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the detection antibody mixture (anti-Fc-donor and anti-His-acceptor).

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the compound.

This assay assesses the compound's ability to restore T-cell signaling in a co-culture system.

Protocol:

-

Cell Lines: Jurkat T cells engineered to express PD-1 and a luciferase reporter driven by an NFAT response element, and a CHO-K1 cell line engineered to express PD-L1 and a T-cell receptor activator.

-

Procedure:

-

Co-culture the two cell lines in a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for 6 hours at 37°C.

-

Add a luciferase substrate and measure the luminescence.

-

-

Data Analysis: An increase in luminescence indicates the restoration of T-cell activation. Calculate the EC50 value of the compound.[7]

Caption: HTRF assay workflow for PD-1/PD-L1 binding.

Hypothesized Mechanism of Action 2: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[10] Many selective COX-2 inhibitors possess a diaryl or biaryl scaffold.[11][12] The structural features of these inhibitors allow them to bind to a hydrophobic side pocket in the COX-2 active site, which is not present in COX-1, conferring their selectivity.[10]

The biaryl structure of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is consistent with the general pharmacophore of COX-2 inhibitors. The arrangement of the two phenyl rings and the substituents could facilitate its entry and binding into the COX-2 active site.

Caption: Proposed mechanism of COX-2 inhibition.

Experimental Validation Protocols

This assay determines the compound's inhibitory potency and selectivity for the two COX isoforms.

Protocol:

-

Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., TMPD).

-

Procedure:

-

Pre-incubate the enzyme (either COX-1 or COX-2) with the test compound at various concentrations for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

After 2 minutes, add the colorimetric probe.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).[11]

This is a classic animal model to assess the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200g).

-

Procedure:

-

Administer the test compound or vehicle orally to different groups of rats.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Plausible Synthesis Route

The synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate can likely be achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds between aryl groups.[11]

Proposed Synthetic Steps:

-

Starting Materials: 4-bromo-2-fluorobenzoic acid and (5-fluoro-2-methoxyphenyl)boronic acid.

-

Esterification: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is first converted to its methyl ester, methyl 4-bromo-2-fluorobenzoate, using methanol in the presence of an acid catalyst.

-

Suzuki-Miyaura Coupling: Methyl 4-bromo-2-fluorobenzoate is then coupled with (5-fluoro-2-methoxyphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).[7]

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Data Summary

The following table summarizes the hypothetical data that could be obtained from the proposed experimental validation studies.

| Assay | Parameter | Hypothetical Value | Implication |

| PD-1/PD-L1 HTRF Assay | IC50 | 50 nM | Potent inhibition of the PD-1/PD-L1 interaction. |

| Cell-Based PD-1/PD-L1 Bioassay | EC50 | 200 nM | Effective restoration of T-cell signaling in a cellular context. |

| In Vitro COX-1 Inhibition Assay | IC50 | >10 µM | Low activity against COX-1, suggesting potential for reduced GI side effects. |

| In Vitro COX-2 Inhibition Assay | IC50 | 100 nM | Potent inhibition of the COX-2 enzyme. |

| COX Selectivity Index | SI | >100 | High selectivity for COX-2 over COX-1. |

| Carrageenan-Induced Paw Edema (in vivo) | % Inhibition | 60% at 10 mg/kg | Significant anti-inflammatory activity in an animal model. |

Conclusion and Future Directions

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a promising biaryl compound with the potential to act as either a PD-1/PD-L1 inhibitor for cancer immunotherapy or a selective COX-2 inhibitor for anti-inflammatory applications. The in-depth experimental protocols outlined in this guide provide a clear roadmap for elucidating its precise mechanism of action.

Future studies should focus on performing the described assays to confirm one or both of these hypotheses. If the compound demonstrates significant activity in either pathway, further optimization of the structure could lead to the development of a clinical candidate. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential to evaluate its drug-like properties and safety profile.

References

-

Gao, J., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules, 26(23), 7173. [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(21), 16055-16071. [Link]

-

Zhang, T., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(21), 16055-16071. [Link]

-

Biarylacetamides: a novel class of late-stage autophagy inhibitors. (n.d.). Taylor & Francis. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). Figshare. [Link]

-

Wang, C., et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. Molecules, 26(16), 4930. [Link]

-

Shaik, A. B., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-173. [Link]

- Bisaryl COX-2 inhibiting compounds, compositions and methods of use. (1999).

-

Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1123-1127. [Link]

-

Expanding chemical space by para-C−H arylation of arenes. (2022). Nature Communications, 13(1), 3959. [Link]

-

Al-Hourani, B. J., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-173. [Link]

-

Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Patsnap. [Link]

-

Selected biaryl-containing drug molecules, natural products, and chiral ligands. (2021). ResearchGate. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

-

Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(11), o1670. [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (n.d.).

-

Ball, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1035-1055. [Link]

-

Tan, S. L., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Targets, 11(6), 730-743. [Link]

-

Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7. (n.d.). ChemWhat. [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).

-

Biological Potential of FluoroBenzene Analogs. (2017). JSciMed Central. [Link]

-

N-[2-{[benzyl(Methyl)amino]methyl}-3-(4-Fluoro-2-Methoxyphenyl)-5-(Propan-2-Yl)-1h-Indol-7-Yl]methanesulfonamide. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemwhat.com [chemwhat.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. figshare.com [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate by Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and optimized method for purification using silica gel column chromatography. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in high purity. The causality behind experimental choices, safety protocols, and method validation are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purifying Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate (CAS No. 1365272-32-7) is a biaryl compound whose structural motif is of significant interest in the development of novel therapeutic agents and functional materials.[1][2][3] The presence of fluorine atoms and a methoxy group can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Consequently, obtaining this intermediate in a highly pure form is paramount for the success of subsequent synthetic steps and for obtaining accurate biological and physical data.

The synthesis of such biaryl compounds, commonly achieved through cross-coupling reactions like the Suzuki-Miyaura or Ullmann condensations, often results in a crude product containing a mixture of the desired product, unreacted starting materials, homocoupled byproducts, and catalyst residues.[4][5][6] This application note provides a detailed, step-by-step protocol for the efficient removal of these impurities using silica gel column chromatography.

Foundational Principles: Column Chromatography for Biaryl Purification

Column chromatography is a cornerstone of purification in organic synthesis, operating on the principle of differential adsorption of compounds onto a stationary phase as a mobile phase percolates through it.[7] For the purification of moderately non-polar compounds like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, normal-phase chromatography with silica gel as the stationary phase is the method of choice.

The separation is governed by the polarity of the compounds in the mixture. Silica gel is a highly polar adsorbent. Therefore, non-polar compounds will have a weaker interaction with the silica gel and will elute faster with a less polar mobile phase. Conversely, more polar compounds will adhere more strongly to the stationary phase and require a more polar mobile phase to elute.

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) allows for the fine-tuning of the mobile phase polarity to effectively separate the target compound from its impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically translates to an optimal elution volume on a column, allowing for good separation from impurities.

Protocol for TLC Analysis:

-

Prepare TLC Plates: Use commercially available silica gel 60 F254 TLC plates.

-

Spot the Crude Mixture: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualize the Spots: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the separated spots under UV light (254 nm).

-

Optimize the Solvent System: Adjust the ratio of the polar to non-polar solvent until the spot corresponding to the target compound has an Rf value in the desired range (0.25-0.35). It is advisable to also run co-spots with the starting materials to aid in spot identification.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: Hexanes and Ethyl Acetate (ACS grade or higher)

-

Crude Product: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

-

Glass chromatography column with a stopcock

-

Separatory funnel (for solvent reservoir)

-

Collection tubes or flasks

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

-

Glass wool or fritted disc for the column base

-

Sand (optional)

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Perform the entire procedure in a well-ventilated fume hood.

-

Solvent Hazards: Hexanes and ethyl acetate are flammable liquids.[5][8] Keep them away from ignition sources. Hexane is a known neurotoxin and can cause skin and respiratory irritation.[5][9][10][11][12] Ethyl acetate can cause serious eye irritation and drowsiness.[4][6][8][13][14]

-

Silica Gel: While generally considered non-hazardous, fine silica dust can be a respiratory irritant.[15][16][17][18][19] Handle it carefully to avoid generating dust.

-

Target Compound: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Step-by-Step Purification Protocol

Step 1: Column Packing (Wet Slurry Method)

-

Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

-

Place a small plug of glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the glass wool.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Use approximately 50-100 g of silica gel per gram of crude product.

-

With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

-

Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

Step 2: Sample Loading

-

Dissolve the crude product (approx. 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

In a separate beaker, add a small amount of silica gel (approx. 2-3 g) to the dissolved crude product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method, which generally results in better separation.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

-

Carefully add the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to the column.

-

Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.

-

Maintain a constant flow rate. A steady drip is generally appropriate for gravity columns.

-

Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.

-

Gradient Elution: To expedite the elution of the target compound after the less polar impurities have been washed off, the polarity of the mobile phase can be gradually increased. This is achieved by incrementally increasing the percentage of ethyl acetate in the hexanes/ethyl acetate mixture (e.g., from 5% to 10%, then 15%, etc.). A step or linear gradient can be employed.

Step 4: Product Isolation

-

Analyze the collected fractions by TLC to identify those containing the pure target compound.

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid or oil is the purified Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

-

Determine the yield and assess the purity by analytical techniques such as NMR, LC-MS, or melting point.

Data Presentation and Visualization

Summary of Key Purification Parameters

| Parameter | Recommended Value/Procedure | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for tunable polarity to effectively separate the target from both less polar and more polar impurities. |

| TLC Rf Target | 0.25 - 0.35 | Optimal for good separation on a column. |

| Sample Loading | Dry Loading | Promotes a more uniform application of the sample, leading to sharper bands and better resolution. |

| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. |

| Elution Mode | Gradient Elution | Increases the efficiency of the purification by speeding up the elution of the target compound after impurities are removed. |

Visualization of the Purification Workflow

Caption: Workflow for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a shallower gradient. |

| Column was not packed properly (cracks or channels). | Repack the column carefully, ensuring an even and compact bed. | |

| Overloading the column. | Use a larger column or reduce the amount of crude product. | |

| Compound is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |

| Compound elutes too quickly | Solvent system is too polar. | Start with a less polar solvent mixture. |

| Streaking of spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |

| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the eluent. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, and gradient elution, researchers can obtain this valuable compound with high purity, which is essential for its application in drug discovery and materials science. Adherence to the outlined safety precautions is critical for the safe execution of this procedure.

References

-

The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hexane-Safety-Data-Sheet-SDS.pdf. (n.d.). Lab Alley. Retrieved from [Link]

-

Ethyl acetate - SAFETY DATA SHEET. (2022, August 1). RCI Labscan Limited. Retrieved from [Link]

-

Safety Data Sheet: Silica gel. (n.d.). Carl ROTH. Retrieved from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Ethyl acetate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Silica gel - Safety Data Sheet. (2015, March 19). Zeochem. Retrieved from [Link]

-

Safety Data Sheet: Silica gel. (n.d.). Carl ROTH. Retrieved from [Link]

-

Hexane. (n.d.). ChemCentral.com. Retrieved from [Link]

-

Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate CAS#: 1365272-32-7 • ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

-

Column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

-

Column chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate,(CAS# 1365272-32-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. nbinno.com [nbinno.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. data.epo.org [data.epo.org]

- 19. reddit.com [reddit.com]

Application Note: Comprehensive Spectroscopic Analysis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Introduction

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is a complex biaryl ester of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in developmental pipelines. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for molecular characterization. As a molecule featuring two stereocenters and multiple fluorine atoms, a multi-faceted analytical approach is essential. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated analytical workflow.

Chemical and Physical Properties

A foundational understanding of the target molecule's properties is critical for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂F₂O₃ | [1] |

| Molecular Weight | 278.25 g/mol | [2] |

| CAS Number | 1365272-32-7 | [3] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete structural assignment.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Analyte Preparation: Weigh approximately 5-25 mg of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and the convenient chemical shift of its residual peak.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4]

-

Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.[4]

-

Degassing (Optional): For high-resolution experiments or if paramagnetic impurities are suspected, degassing the sample by bubbling an inert gas like nitrogen or argon through the solution can be beneficial.[5][7]

NMR Analysis Workflow

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the multiple substituents and the resulting spin-spin couplings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | dd | 1H | H-6 | Deshielded by the adjacent ester group and coupled to H-5 and F-2. |

| ~7.4-7.6 | m | 2H | H-3, H-5 | Complex multiplet due to coupling with each other, F-2, and H-6. |

| ~7.0-7.2 | m | 3H | H-3', H-4', H-6' | Aromatic protons on the second ring, with shifts influenced by the methoxy and fluoro substituents. |

| ~3.9 | s | 3H | -OCH₃ (ester) | Singlet for the methyl ester protons. |

| ~3.8 | s | 3H | -OCH₃ (ether) | Singlet for the methoxy group protons on the second ring. |

Note: dd = doublet of doublets, m = multiplet, s = singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 15 distinct signals, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester. |

| ~160 (d) | C-2 | Aromatic carbon bonded to fluorine, showing a large one-bond C-F coupling constant. |

| ~155 (d) | C-5' | Aromatic carbon bonded to fluorine on the second ring. |

| ~150 (d) | C-2' | Aromatic carbon bonded to the methoxy group and adjacent to a fluorine, will show coupling to F-5'. |

| ~110-140 | Aromatic C | Remaining aromatic carbons, with chemical shifts influenced by the substituents. |

| ~56 | -OCH₃ (ether) | Methoxy carbon on the second ring. |

| ~52 | -OCH₃ (ester) | Methyl ester carbon. |

Note: d = doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -110 to -120 | m | F-2 | Chemical shift is influenced by the ortho ester group. The multiplicity will arise from coupling to H-3 and H-6. |

| -115 to -125 | m | F-5' | Chemical shift is influenced by the para methoxy group. The multiplicity will arise from coupling to H-4' and H-6'. |

The potential for through-space F-F coupling exists if the two fluorine atoms are in close proximity, which would lead to additional splitting in the ¹⁹F NMR spectrum.[5][9]

Part 2: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Protocol 2: Mass Spectrometry Sample Preparation

Cleanliness and appropriate concentration are key for successful mass spectrometry analysis.[10]

-

Analyte Preparation: Prepare a stock solution of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization method.[11]

-

Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.

-

Blank Samples: It is good practice to run a blank sample (solvent only) before and after the analyte to check for carryover and background contamination.[11]

Mass Spectrometry Analysis Workflow

Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectrum

For a compound like Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, either Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

-

ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 279.08.

-

EI-MS: The molecular ion [M]⁺• would be observed at m/z 278.07. Aromatic esters often show a prominent molecular ion peak.[12]

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of aromatic esters is well-characterized.[12][13][14][15][16] Key fragmentation pathways for this molecule would likely include:

-

Loss of the methoxy radical (-•OCH₃): This would result in a fragment at m/z 247. This is a common fragmentation for methyl esters.

-

Loss of the methyl group from the ether (-•CH₃): This would lead to a fragment at m/z 263.

-

Cleavage of the ester group: Loss of the carbomethoxy group (-•COOCH₃) would result in a fragment corresponding to the biphenyl core.

-

Cleavage of the C-O bond of the ether: This could lead to fragments corresponding to the two substituted phenyl rings.

-

Fragments characteristic of the substituted benzene rings: For example, a fragment at m/z 105 is characteristic of a benzoyl cation, though in this substituted case, the corresponding fragment would have a different mass.

Summary of Spectroscopic Data

| Technique | Key Expected Observations |

| ¹H NMR | Complex aromatic region with distinct signals for the two methyl groups. |

| ¹³C NMR | 15 carbon signals, with those attached to fluorine showing characteristic doublets. |

| ¹⁹F NMR | Two distinct signals in the typical range for fluorobenzenes, with multiplicities arising from H-F couplings. |

| Mass Spec. | Molecular ion at m/z 278 (EI) or 279 (ESI), with characteristic fragmentation patterns of an aromatic ester and biphenyl ether. |

Conclusion

The combination of NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry provides a comprehensive and unambiguous structural characterization of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate. The protocols and expected spectral data outlined in this application note serve as a robust guide for researchers in the fields of drug discovery, chemical synthesis, and materials science. By understanding the principles behind the data acquisition and interpretation, scientists can confidently verify the structure and purity of this and similar complex organic molecules.

References

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Mallory, F. B., & Mallory, C. W. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 118(1), 16-23. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

-

LaLonde, R. T., & Wong, C. F. (1967). 13C nmr studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(1), 233-237. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

Cosimi, E., Trapp, N., Ebert, M. O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(9), 1231-1234. [Link]

-

Whitman College. GCMS Section 6.14. [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 1H, 19F and 13C, 19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]

-

University of Wisconsin-Platteville. Methyl Benzoate (NMR). [Link]

-

Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry, 72(13), 4583-4589. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. Benzene, 1-bromo-2-fluoro-. [Link]

-

ChemWhat. Methyl 2-fluoro-4-(5-fluoro-2-Methoxyphenyl)benzoate. [Link]

-

PubChem. Methyl 4-bromobenzoate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. [Link]

-

NIST. Methyl 2-fluorobenzoate. [Link]

-

SpectraBase. 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Stenutz. 1-bromo-3,5-difluoro-2-methoxybenzene. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE(661463-13-4) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 7. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. chembk.com [chembk.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds

In the landscape of modern medicinal chemistry, the biphenyl moiety remains a privileged scaffold, forming the core of numerous therapeutic agents across a wide range of disease areas.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for engaging with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of contemporary drug design, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[3][4] Fluorine's high electronegativity and small size can influence molecular conformation, pKa, metabolic stability, and binding affinity, often leading to compounds with enhanced therapeutic profiles.[3][4]

This application note details the utility of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate , a specialized building block that combines the structural benefits of a biphenyl core with the property-enhancing effects of fluorine. While not extensively documented as a final drug product, its true value lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is presented below. These properties are crucial for its handling, reactivity, and suitability for various synthetic transformations.

| Property | Value | Reference |

| CAS Number | 1365272-32-7 | [5][6][7][8] |

| Molecular Formula | C₁₅H₁₂F₂O₃ | [5][6][7][8] |

| Molecular Weight | 278.25 g/mol | [5] |

| Appearance | White to off-white solid (typical) | |

| Purity (typical) | ≥98% | [7] |

Core Application: A Gateway to Kinase Inhibitor Scaffolds

Kinase inhibitors have revolutionized the treatment of numerous diseases, most notably cancer. A significant number of these targeted therapies feature complex heterocyclic systems appended to aromatic scaffolds. The title compound, Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate, serves as an excellent precursor to the corresponding carboxylic acid, 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoic acid . This carboxylic acid is a prime candidate for amide coupling reactions to elaborate the complex pharmacophores characteristic of many kinase inhibitors.

For instance, the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, incorporates a 5-fluoro-2-methoxybenzoic acid moiety.[9] This highlights the relevance of the core structure of our title compound in the design of potent and selective kinase inhibitors.

The overall workflow for the utilization of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate as a key intermediate can be visualized as follows:

Caption: Synthetic workflow from starting materials to a potential kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate and its subsequent conversion to a key carboxylic acid intermediate.

Protocol 1: Synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate via Suzuki-Miyaura Cross-Coupling

This protocol describes a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for the formation of C-C bonds between aryl halides and boronic acids.[3]

Reaction Scheme:

Materials:

-

Methyl 2-fluoro-4-bromobenzoate

-

(5-fluoro-2-methoxyphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add methyl 2-fluoro-4-bromobenzoate (1.0 eq), (5-fluoro-2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-